![molecular formula C15H13FO4 B6402932 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261969-92-9](/img/structure/B6402932.png)
4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid (5FM2MBA) is an organic compound that is widely used in scientific research due to its unique properties. It is a compound with a wide range of applications in the fields of chemistry and biochemistry. 5FM2MBA is a versatile compound that can be used in a variety of different experiments and can be used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and pharmaceuticals, as well as in the study of the biochemical and physiological effects of various compounds. It has also been used in the study of the mechanisms of action of various drugs and has been used to study the effects of various drugs on the body.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is not well understood, however, it is believed to act as a prodrug, meaning it is converted into an active form in the body. It is believed to act as an agonist of certain receptors in the body, causing a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% are not well understood. It is believed to act as an agonist of certain receptors in the body, causing a variety of physiological and biochemical effects. It is believed to have antioxidant, anti-inflammatory, and neuroprotective effects. It is also believed to have an effect on the metabolism of fatty acids and cholesterol, as well as on the metabolism of glucose.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is its versatility, as it can be used in a variety of different experiments. It is a relatively safe compound to use in the laboratory and is relatively easy to synthesize. However, it is important to note that the effects of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% on the body are not well understood and caution should be taken when using this compound in experiments.
Future Directions
There are a number of potential future directions for 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% research. These include further research into the biochemical and physiological effects of the compound, as well as further research into its mechanism of action. Additionally, further research into the synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% and its use in the synthesis of other compounds and pharmaceuticals is also warranted. Finally, further research into the use of 4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in drug development and clinical trials should also be conducted.
Synthesis Methods
4-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized by the reaction of 5-fluoro-2-methoxyphenol with 2-methoxybenzoic acid in the presence of an acid catalyst. The reaction is typically conducted at room temperature and the resulting product is a white solid. The reaction can be conducted in either aqueous or organic solvents depending on the desired product. The reaction can be conducted on a small scale in a laboratory or on a larger scale in an industrial setting.
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-6-4-10(16)8-12(13)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABFNUSJFKBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690218 |
Source
|
Record name | 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-92-9 |
Source
|
Record name | 5'-Fluoro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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